molecular formula C7H4Cl2N2O2S B13962980 6-chloro-1H-benzimidazole-2-sulfonyl chloride

6-chloro-1H-benzimidazole-2-sulfonyl chloride

Cat. No.: B13962980
M. Wt: 251.09 g/mol
InChI Key: ULROCJXAHJCIMS-UHFFFAOYSA-N
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Description

6-chloro-1H-benzimidazole-2-sulfonyl chloride is a chemical compound with the molecular formula C7H4Cl2N2O3S. It is a derivative of benzimidazole, a heterocyclic aromatic organic compound. This compound is known for its reactivity and is used in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-1H-benzimidazole-2-sulfonyl chloride typically involves the chlorination of benzimidazole derivatives. One common method is the reaction of 6-chloro-1H-benzimidazole with chlorosulfonic acid, which results in the formation of the sulfonyl chloride group. The reaction is usually carried out under controlled conditions to ensure the desired product is obtained with high purity.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to handle the chlorination and sulfonation reactions efficiently. The product is then purified through crystallization or distillation to achieve the required quality for commercial use.

Chemical Reactions Analysis

Types of Reactions

6-chloro-1H-benzimidazole-2-sulfonyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: The sulfonyl chloride group can be substituted with other nucleophiles, such as amines or alcohols, to form sulfonamide or sulfonate derivatives.

    Oxidation and Reduction: The compound can participate in oxidation-reduction reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction.

    Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction reactions, respectively.

Major Products Formed

    Sulfonamides: Formed by the reaction with amines.

    Sulfonates: Formed by the reaction with alcohols or thiols.

Scientific Research Applications

6-chloro-1H-benzimidazole-2-sulfonyl chloride has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Employed in the study of enzyme inhibitors and as a reagent in biochemical assays.

    Medicine: Investigated for its potential use in the development of new drugs, particularly those targeting cancer and infectious diseases.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in various chemical manufacturing processes.

Mechanism of Action

The mechanism of action of 6-chloro-1H-benzimidazole-2-sulfonyl chloride involves its reactivity with nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles such as amines, alcohols, and thiols. This reactivity is exploited in various chemical reactions to form new compounds with desired properties.

Comparison with Similar Compounds

Similar Compounds

  • 6-chloro-2-hydroxy-1H-benzimidazole-5-sulfonyl chloride
  • 6-chloro-2-oxo-2,3-dihydro-1H-benzimidazole-5-sulfonyl chloride

Uniqueness

6-chloro-1H-benzimidazole-2-sulfonyl chloride is unique due to its specific substitution pattern on the benzimidazole ring, which imparts distinct reactivity and properties compared to other benzimidazole derivatives. Its sulfonyl chloride group makes it particularly useful in the synthesis of sulfonamides and sulfonates, which are important in various chemical and pharmaceutical applications.

Biological Activity

6-Chloro-1H-benzimidazole-2-sulfonyl chloride is a compound that has garnered attention for its significant biological activities, particularly as an inhibitor of Factor Xa, a key enzyme in the coagulation cascade. This article presents a detailed examination of its biological activity, including relevant case studies and research findings.

This compound is synthesized through various methods, often involving the reaction of 4-chloro-1,2-phenylenediamine with sulfonyl chlorides. The resulting compound features a benzimidazole core, which is recognized for its diverse biological properties.

The primary mechanism of action for this compound is its ability to inhibit Factor Xa. This inhibition plays a crucial role in preventing thrombus formation in various medical conditions, making it a potential therapeutic agent for anticoagulation therapy.

3.1 Anticoagulant Activity

Research indicates that compounds like this compound exhibit potent anticoagulant properties by inhibiting Factor Xa activity. This was demonstrated in various studies where the compound showed significant effects on clotting times in vitro and in vivo models .

Table 1: Anticoagulant Activity of this compound

StudyMethodResult
APTT AssayProlonged clotting time significantly compared to control
In vivo modelReduced thrombus formation in animal models

3.2 Anti-Cancer Activity

In addition to its anticoagulant effects, this compound has shown promising anti-cancer activity. Studies have reported that derivatives of benzimidazole, including this compound, can induce apoptosis in cancer cell lines such as MCF-7 and HCT-116. The IC50 values indicate its effectiveness in inhibiting cell growth at low concentrations .

Table 2: Anti-Cancer Activity Data

Cell LineIC50 (µM)Reference
MCF-725.72 ± 3.95
HCT-1161.9

4.1 Factor Xa Inhibition Studies

A notable study evaluated the efficacy of various benzimidazole derivatives, including this compound, against Factor Xa. The study found that this compound significantly inhibited Factor Xa activity, suggesting its potential use in developing new anticoagulant therapies .

4.2 Anti-Cancer Efficacy

In another investigation, the anti-cancer properties were assessed using tumor-bearing mice models treated with the compound. Results indicated a marked reduction in tumor size and weight compared to untreated controls, supporting its potential as an anti-cancer agent .

5. Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that modifications on the benzimidazole core can enhance biological activity. For instance, substituents at specific positions on the benzimidazole ring have been shown to improve both anticoagulant and anti-cancer activities .

Properties

Molecular Formula

C7H4Cl2N2O2S

Molecular Weight

251.09 g/mol

IUPAC Name

6-chloro-1H-benzimidazole-2-sulfonyl chloride

InChI

InChI=1S/C7H4Cl2N2O2S/c8-4-1-2-5-6(3-4)11-7(10-5)14(9,12)13/h1-3H,(H,10,11)

InChI Key

ULROCJXAHJCIMS-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1Cl)NC(=N2)S(=O)(=O)Cl

Origin of Product

United States

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